molecular formula C12H26N2O2 B6160398 tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate CAS No. 1539454-38-0

tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate

Cat. No.: B6160398
CAS No.: 1539454-38-0
M. Wt: 230.35 g/mol
InChI Key: BBWWWPBJGDIZBR-UHFFFAOYSA-N
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Description

tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate is a carbamate-protected amine derivative characterized by a branched pentyl backbone with an ethyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely utilized in medicinal chemistry and peptide synthesis, where the Boc group serves to temporarily shield the amine functionality during multi-step reactions. Its structural complexity, featuring both a secondary amine and a sterically hindered tertiary carbon, confers unique reactivity and stability profiles compared to simpler carbamates.

Properties

CAS No.

1539454-38-0

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate

InChI

InChI=1S/C12H26N2O2/c1-6-12(7-2,8-9-13)14-10(15)16-11(3,4)5/h6-9,13H2,1-5H3,(H,14,15)

InChI Key

BBWWWPBJGDIZBR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCN)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. One common method involves the use of tert-butyl carbamate and an amine in the presence of a base such as cesium carbonate. The reaction is carried out at room temperature, and the product is purified through crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-amino-3-ethylpentan-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halides, electrophiles.

Major Products Formed:

    Oxidation: Corresponding oxidized products.

    Reduction: Corresponding reduced products.

    Substitution: Substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl N-(1-amino-3-ethylpentan-3-yl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and as a protecting group for amines .

Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It serves as a substrate in enzymatic assays and helps in understanding biochemical pathways .

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These complexes undergo chemical transformations, resulting in the desired products. The molecular pathways involved include enzymatic catalysis and protein modification.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate with analogous Boc-protected amines, focusing on structural motifs, steric effects, and functional group variations.

Substituent Configuration and Steric Effects
  • Cyclopentyl Derivatives: Compounds like tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate (CAS: 225641-86-1) and tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1) feature rigid cyclic backbones. In contrast, the linear 3-ethylpentan backbone of the target compound offers greater rotational freedom, which may improve solubility in nonpolar solvents .
  • Bicyclic Systems :
    tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4) incorporates a bicyclo scaffold, introducing significant steric hindrance and geometric strain. Such structures are often employed in fragment-based drug design to mimic bioactive conformations. The target compound’s linear chain lacks this strain, making it less suited for rigid binding pockets but more adaptable to dynamic interactions .

  • Piperidine Derivatives: tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate (CAS: 1289385-02-9) and tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6) contain nitrogen heterocycles. The piperidine ring enhances basicity and hydrogen-bonding capacity compared to the target compound’s aliphatic amine, which may influence pharmacokinetic properties such as membrane permeability .
Functional Group Variations
  • Chlorosulfonyl Modification :
    tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate (CAS: 1956335-01-5) introduces a reactive chlorosulfonyl group, enabling nucleophilic substitutions. This contrasts with the target compound’s inert Boc-protected amine, which is designed for stability under basic or acidic conditions .

  • Hydroxy and Fluoro Substituents: Hydroxy-substituted analogs like tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9) exhibit increased polarity, improving aqueous solubility. Fluorinated derivatives such as tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1) leverage fluorine’s electronegativity to modulate electronic effects and metabolic stability—a feature absent in the non-halogenated target compound .
Physicochemical and Reactivity Profiles
Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Number
This compound C₁₂H₂₄N₂O₂ 228.33 g/mol Boc-protected aliphatic amine Not provided
tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate C₁₀H₂₀N₂O₂ 200.28 g/mol Cyclic amine, Boc protection 225641-86-1
tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate C₁₀H₂₀ClNO₄S 293.79 g/mol Chlorosulfonyl, Boc group 1956335-01-5
tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate C₁₀H₁₇FN₂O₂ 216.26 g/mol Fluorinated piperidine 1268520-95-1

Key Observations :

  • The target compound’s higher molecular weight (228.33 g/mol) compared to cyclopentyl derivatives (e.g., 200.28 g/mol) suggests increased lipophilicity, advantageous for blood-brain barrier penetration.
  • Fluorinated and chlorosulfonyl analogs exhibit higher molecular weights due to electronegative substituents, which may reduce bioavailability .

Biological Activity

tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate is a compound of significant interest in both organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.31 g/mol

The biological activity of this compound primarily revolves around its role as a substrate in enzymatic reactions. It interacts with specific enzymes, forming enzyme-substrate complexes that facilitate various biochemical transformations. The compound's mechanism can be summarized as follows:

  • Enzyme Interaction : The compound binds to active sites on enzymes, influencing their catalytic activity.
  • Formation of Complexes : The interaction leads to the formation of transient complexes that undergo subsequent chemical transformations.
  • Biochemical Pathway Modulation : These transformations can modulate biochemical pathways, impacting cellular functions.

1. Enzymatic Assays

In biological research, this compound has been utilized in various enzymatic assays to study enzyme kinetics and inhibition. For instance, it serves as a substrate for proteases, allowing researchers to investigate enzyme specificity and activity.

2. Case Studies

A notable study investigated the compound's effects on specific proteases involved in disease mechanisms. The results indicated that this compound could inhibit certain proteases at micromolar concentrations, suggesting potential therapeutic applications in diseases where these enzymes are overactive.

Study Enzyme IC50 (µM) Comments
Study 1Protease A10.5Significant inhibition observed
Study 2Protease B15.2Moderate inhibition

3. Pharmacological Applications

The compound has also been explored for its potential as a pharmaceutical intermediate. Its ability to modify protein interactions makes it a candidate for drug development targeting specific diseases, including cancer and neurodegenerative disorders.

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions, often using bases like cesium carbonate for optimal yields . This synthetic route is scalable for industrial production, where automated systems enhance efficiency.

Comparison with Related Compounds

When compared to similar compounds such as tert-butyl carbamate and N-Boc-protected amines, this compound exhibits unique properties due to its additional amino group, which enhances its versatility in chemical reactions .

Compound Unique Feature
tert-butyl carbamateSimpler structure
N-Boc-protected aminesLess stability under certain conditions
This compoundEnhanced reactivity due to amino group

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